Cas no 946249-31-6 (2-methoxy-5-methyl-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide)

2-methoxy-5-methyl-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- Benzenesulfonamide, 2-methoxy-5-methyl-N-[1,2,3,4-tetrahydro-1-(propylsulfonyl)-7-quinolinyl]-
- 2-methoxy-5-methyl-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide
-
- インチ: 1S/C20H26N2O5S2/c1-4-12-28(23,24)22-11-5-6-16-8-9-17(14-18(16)22)21-29(25,26)20-13-15(2)7-10-19(20)27-3/h7-10,13-14,21H,4-6,11-12H2,1-3H3
- InChIKey: GNSAMVCHQBVZPY-UHFFFAOYSA-N
- SMILES: C1(S(NC2=CC3=C(C=C2)CCCN3S(CCC)(=O)=O)(=O)=O)=CC(C)=CC=C1OC
2-methoxy-5-methyl-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2052-0332-10mg |
2-methoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |
946249-31-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F2052-0332-15mg |
2-methoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |
946249-31-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2052-0332-25mg |
2-methoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |
946249-31-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2052-0332-10μmol |
2-methoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |
946249-31-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2052-0332-2mg |
2-methoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |
946249-31-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2052-0332-5μmol |
2-methoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |
946249-31-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2052-0332-50mg |
2-methoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |
946249-31-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F2052-0332-20μmol |
2-methoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |
946249-31-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F2052-0332-1mg |
2-methoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |
946249-31-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2052-0332-20mg |
2-methoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |
946249-31-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
2-methoxy-5-methyl-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide 関連文献
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
2-methoxy-5-methyl-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamideに関する追加情報
Comprehensive Overview of 2-Methoxy-5-Methyl-N-1-(Propane-1-Sulfonyl)-1,2,3,4-Tetrahydroquinolin-7-Ylbenzene-1-Sulfonamide (CAS No. 946249-31-6)
The compound 2-methoxy-5-methyl-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide (CAS No. 946249-31-6) represents a structurally complex organic molecule with potential applications in pharmaceutical and biochemical research. Its unique architecture combines a tetrahydroquinoline core substituted at the 7-position with a benzene sulfonamide moiety, while the methoxy and methyl groups at positions 2 and 5 respectively contribute to its functional diversity. This molecular framework is particularly notable for its ability to modulate enzyme activity and receptor interactions, making it a subject of interest in drug discovery programs targeting G protein-coupled receptors (GPCRs) and kinases.
The sulfonamide functionality in this compound is a well-established pharmacophore in medicinal chemistry, historically associated with diuretics and antibiotics. However, recent advancements have expanded its utility to include dual-action agents that simultaneously target multiple biological pathways. The N-propane sulfonyl group introduces steric bulk and electronic effects that may enhance binding affinity to specific protein targets. Structural analysis via X-ray crystallography or NMR spectroscopy would be critical to elucidate the precise conformational dynamics of this molecule in solution.
Synthetic strategies for compounds like CAS No. 946249-31-6 often involve multistep organic reactions including sulfonation of aromatic rings followed by quinoline ring formation through Pictet-Spengler-type cyclizations. Modern methodologies emphasize green chemistry principles by utilizing solvent-free conditions or biocatalytic approaches to improve yield and stereoselectivity. Computational modeling tools such as DFT calculations are increasingly employed to predict reactivity patterns during synthesis optimization.
In terms of biological activity, preliminary studies suggest that derivatives of the tetrahydroquinoline scaffold exhibit promising anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. The specific substitution pattern in this compound—particularly the combination of electron-donating methoxy groups with lipophilic methyl substituents—may confer enhanced selectivity for COX isoforms compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This could potentially reduce gastrointestinal side effects commonly associated with NSAID therapy.
The sulfonamide pharmacophore has also been explored in cancer research due to its ability to disrupt cell signaling pathways such as EGFR/VEGFR tyrosine kinases. While early-phase compounds often faced toxicity challenges due to off-target effects on carbonic anhydrase isoenzymes, structural modifications like those seen in CAS No. 946249-31-6 may address these limitations through improved metabolic stability and reduced nonspecific binding.
Clinical translation of similar compounds has been facilitated by advances in prodrug design strategies. For instance, the labile nature of the sulfonyl ether linkage strong > could be exploited for targeted drug delivery systems where enzymatic cleavage releases active metabolites specifically at pathological sites. This approach aligns with current trends toward precision medicine paradigms in oncology and autoimmune disease management. p >
Toxicological profiling remains an essential component of development pipelines for molecules containing multiple heteroatoms like those found in this compound's structure. In vitro assays assessing cytochrome P450 inhibition potential should be prioritized given the presence of both aromatic sulfonamides and quinoline moieties—functional groups known for possible drug-drug interaction liabilities. p >
Ongoing research into hybrid molecule architectures continues to reveal novel therapeutic opportunities for compounds such as < strong > CAS No . 946249 - 31 - 6 strong > . By integrating features from diverse chemical classes—including antihypertensives , anticoagulants , and neuroprotective agents—scientists aim to create multifunctional therapeutics capable of addressing complex disease mechanisms . The interplay between the rigid quinoline ring system and flexible aliphatic sulfonamide chain presents particular promise for fine-tuning physicochemical properties like solubility and membrane permeability . p >
In summary , the compound represented by CAS No . 946249 - 31 - 6 exemplifies how rational drug design principles can be applied to develop next-generation therapeutics . Its unique combination of structural elements—including strategic placement of methoxy / methyl substituents alongside carefully positioned heterocyclic frameworks—demonstrates the power of computational aided molecular modeling when combined with traditional synthetic chemistry techniques . As our understanding deepens regarding how subtle structural variations impact biological outcomes , compounds like this will play pivotal roles in advancing personalized treatment approaches across multiple therapeutic areas . p >
946249-31-6 (2-methoxy-5-methyl-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide) Related Products
- 68041-57-6(3-Pentanone, 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-)
- 860789-63-5(N-(E)-1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl-4-fluorobenzenecarboxamide)
- 1823940-04-0(3-Chloro-8-fluoro-6-methoxyquinoline)
- 1504345-25-8(N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine)
- 2227777-42-4(4-bromo-3-(3R)-3-hydroxybutylbenzonitrile)
- 1183454-77-4(4-bromo-N-(4-hydroxyphenyl)methyl-N-methyl-1H-pyrrole-2-carboxamide)
- 2228263-19-0(1-2-(2,3-dimethoxyphenyl)ethylcyclopropan-1-ol)
- 2138419-40-4([2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl fluoride)
- 2228650-95-9(3-amino-1-(3-chlorothiophen-2-yl)cyclobutane-1-carboxylic acid)
- 1110897-36-3({[1,1'-Biphenyl]-4-yl}methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate)




